molecular formula C13H18O3 B7792317 4-[2-(Propan-2-yl)phenoxy]butanoic acid

4-[2-(Propan-2-yl)phenoxy]butanoic acid

Katalognummer: B7792317
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: BTSPQMDMQXTLMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Propan-2-yl)phenoxy]butanoic acid is a high-purity chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Compounds with a phenoxybutanoic acid backbone are of significant interest in medicinal and synthetic chemistry. Researchers utilize these structures as key synthetic intermediates or building blocks in the development of novel bioactive molecules . The structural motif of an aromatic ring connected to a carboxylic acid via an alkyl chain and ether linkage provides a versatile template for further chemical modification. The specific placement of the isopropyl (propan-2-yl) group on the phenoxy ring can influence the compound's steric and electronic properties, which is a critical parameter in structure-activity relationship (SAR) studies aimed at optimizing biological activity and physicochemical characteristics . This product is consistently manufactured to ensure reliable quality for your research. For specific pricing, availability, and additional technical data, please contact our sales team.

Eigenschaften

IUPAC Name

4-(2-propan-2-ylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)11-6-3-4-7-12(11)16-9-5-8-13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSPQMDMQXTLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-[2-(Propan-2-yl)phenoxy]butanoic acid serves as a valuable building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to undergo these transformations allows for the development of new derivatives with potentially enhanced properties.

Research has indicated that this compound exhibits significant biological activities:

  • Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. The compound may modulate immune responses similarly to butyrate, which is known for its anti-inflammatory properties .
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against various bacterial strains, possibly through mechanisms involving the disruption of bacterial cell membranes.
  • Anticarcinogenic Potential : Some studies indicate that this compound may influence cancer cell lines by inducing apoptosis or inhibiting cell proliferation, making it a candidate for further research in cancer therapeutics .

Pharmaceutical Development

The compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features enhance its biological activity, making it suitable for developing new drugs targeting inflammatory and infectious diseases .

Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with 4-[2-(Propan-2-yl)phenoxy]butanoic acid resulted in a significant decrease in pro-inflammatory cytokines compared to control groups. This suggests its potential utility in managing inflammatory conditions.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it inhibited bacterial growth at concentrations comparable to standard antibiotics, supporting its potential use as an antimicrobial agent .

Analyse Chemischer Reaktionen

Carboxylic Acid-Derived Reactions

The butanoic acid moiety enables classic carboxylic acid transformations:

Esterification

Reaction with alcohols under acidic or enzymatic conditions yields ester derivatives. For example:

4-[2-(Propan-2-yl)phenoxy]butanoic acid+R-OHH+R-O-CO-[phenoxy]butanoate+H2O\text{4-[2-(Propan-2-yl)phenoxy]butanoic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{R-O-CO-[phenoxy]butanoate} + \text{H}_2\text{O}

  • Conditions : Catalyzed by sulfuric acid or immobilized lipases at 60–100°C .

  • Yield : 70–85% for methyl/ethyl esters.

Amidation

Reaction with amines forms amide derivatives:

Acid+R-NH2DCC, DMAPR-NH-CO-[phenoxy]butanoate\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{R-NH-CO-[phenoxy]butanoate}

  • Reagents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .

  • Applications : Used to generate bioactive analogs targeting enzymes like cPLA2_2α .

Decarboxylation

Thermal or oxidative decarboxylation removes CO2_2:

4-[2-(Propan-2-yl)phenoxy]butanoic acidΔ3-[2-(Propan-2-yl)phenoxy]propane+CO2\text{4-[2-(Propan-2-yl)phenoxy]butanoic acid} \xrightarrow{\Delta} \text{3-[2-(Propan-2-yl)phenoxy]propane} + \text{CO}_2

  • Conditions : Heating at 200–250°C in quinoline with CuO catalyst .

Aromatic Electrophilic Substitution

The phenoxy group directs electrophilic attack to specific positions:

Reaction Type Position Example Reagents Products Yield
NitrationPara to -O-HNO3_3/H2_2SO4_4Nitro derivative60–75%
SulfonationMeta to -O-SO3_3/H2_2SO4_4Sulfonic acid50–65%
HalogenationOrtho/paraCl2_2/FeCl3_3Chloro derivative70–80%

Mechanistic Notes :

  • The electron-donating phenoxy group activates the ring toward electrophiles .

  • Steric hindrance from the propan-2-yl group reduces reactivity at adjacent positions .

Ether Bond Cleavage

The phenoxy ether bond can undergo hydrolysis or reduction:

Acidic Hydrolysis

4-[2-(Propan-2-yl)phenoxy]butanoic acidHI, \Delta2-(Propan-2-yl)phenol+4-hydroxybutanoic acid\text{4-[2-(Propan-2-yl)phenoxy]butanoic acid} \xrightarrow{\text{HI, \Delta}} \text{2-(Propan-2-yl)phenol} + \text{4-hydroxybutanoic acid}

  • Conditions : Concentrated HI at 120°C .

Reductive Cleavage

CompoundLiAlH42-(Propan-2-yl)phenol+1,4-butanediol\text{Compound} \xrightarrow{\text{LiAlH}_4} \text{2-(Propan-2-yl)phenol} + \text{1,4-butanediol}

  • Yield : ~50% with LiAlH4_4 in THF .

Oxidation Reactions

The propan-2-yl group is susceptible to oxidation:

Oxidizing Agent Product Conditions
KMnO4_4/H+^+2-Carboxyphenoxybutanoic acidAqueous, 80°C
O3_3Ozonides (unstable intermediates)-78°C, CH2_2Cl2_2

Photochemical Reactions

UV irradiation induces bond cleavage or rearrangement:

  • Norrish-Type Decarbonylation :

    CompoundhνPhenoxy radical+CO+propene derivatives\text{Compound} \xrightarrow{h\nu} \text{Phenoxy radical} + \text{CO} + \text{propene derivatives}

    Observed in structurally similar aryloxyalkanoic acids under 254 nm UV light .

Biological Interactions

The compound inhibits enzymes via non-covalent interactions:

Target Inhibition IC50_{50} Mechanism
Tyrosinase~15 µM Competitive binding to active site
cPLA2_2α<10 µM Blocking arachidonic acid release

Comparative Reactivity of Analogues

Compound Key Structural Feature Reactivity Differences
4-[4-(Propan-2-yl)phenoxy]butanoic acidPara-substituted phenoxy groupHigher nitration yield (80%)
3-[4-(Propan-2-yl)phenyl]butanoic acidDirect phenyl linkageFaster decarboxylation kinetics

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 4-[2-(Propan-2-yl)phenoxy]butanoic acid and related compounds:

Compound Name Key Structural Features Molecular Formula Lipophilicity (LogP)* Notable Properties/Applications Reference
4-[2-(Propan-2-yl)phenoxy]butanoic acid Phenoxy + isopropyl + butanoic acid C₁₃H₁₈O₃ ~3.2 (estimated) Potential lipid modulation
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid Chlorobutanoyl + methylpropanoic acid C₁₄H₁₇ClO₃ ~3.8 Higher acidity (Cl electron-withdrawing)
Bezafibrate Phenoxy + chlorobenzoylaminoethyl + methylpropanoic acid C₁₉H₂₀ClNO₄ ~4.5 Hypolipidemic agent; 20-25% cholesterol reduction
4-(2,4-Di-tert-pentylphenoxy)butanoic acid Bulky tert-pentyl groups + butanoic acid C₂₄H₃₈O₃ ~6.0 High lipophilicity; potential prolonged half-life
Butan-2-yl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methyl-butanoate Esterified butanoate + chlorophenylmethyl C₂₃H₂₇ClO₃ ~5.2 Prodrug strategy; improved absorption

*LogP values estimated using fragment-based methods (e.g., Moriguchi LogP).

Key Observations:
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., chlorine in ) increase acidity compared to the target compound’s isopropyl group (electron-donating) .
    • Bulky substituents (e.g., tert-pentyl in ) significantly enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
  • Biological Activity: Bezafibrate’s superior hypolipidemic activity over clofibrate highlights the importance of the chlorobenzoylaminoethyl group in enhancing potency . Ester derivatives () may act as prodrugs, improving oral bioavailability compared to carboxylic acids .

Pharmacological and Physicochemical Implications

  • Lipid Modulation: Phenoxy carboxylic acids like bezafibrate and the target compound likely interact with peroxisome proliferator-activated receptors (PPARs), with substituents dictating selectivity (e.g., PPARα vs. PPARγ) .
  • Metabolic Stability : Bulky groups () may reduce metabolic clearance, while esterification () delays activation until hydrolysis .
  • Stereochemistry: Chiral analogs (e.g., ’s (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid) demonstrate that stereochemistry can critically influence binding affinity and metabolic pathways .

Vorbereitungsmethoden

Nucleophilic Substitution with α-Halogenated Butanoic Acid Esters

The most widely documented method involves the reaction of 2-isopropylphenol with α-halogenated butanoic acid esters under alkaline conditions. This two-step process begins with the formation of the ether linkage, followed by ester hydrolysis to yield the target carboxylic acid.

Step 1: Etherification
2-Isopropylphenol reacts with ethyl 4-bromobutanoate in a polar aprotic solvent (e.g., dimethylformamide or acetone) in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the bromide leaving group:

2-Isopropylphenol+EtO2C(CH2)3BrK2CO3,DMFEtO2C(CH2)3O-C6H3-2-(i-Pr)+KBr\text{2-Isopropylphenol} + \text{EtO}2\text{C(CH}2\text{)}3\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{EtO}2\text{C(CH}2\text{)}3\text{O-C}6\text{H}3\text{-2-(i-Pr)} + \text{KBr}

Reaction conditions typically involve heating at 80–100°C for 6–12 hours, achieving yields of 65–75% after purification by column chromatography.

Step 2: Ester Hydrolysis
The ethyl ester intermediate undergoes saponification using aqueous sodium hydroxide (2–4 M) in methanol under reflux. Acidification with hydrochloric acid precipitates the free carboxylic acid:

EtO2C(CH2)3O-C6H3-2-(i-Pr)NaOH, MeOHHO2C(CH2)3O-C6H3-2-(i-Pr)+EtOH\text{EtO}2\text{C(CH}2\text{)}3\text{O-C}6\text{H}3\text{-2-(i-Pr)} \xrightarrow{\text{NaOH, MeOH}} \text{HO}2\text{C(CH}2\text{)}3\text{O-C}6\text{H}3\text{-2-(i-Pr)} + \text{EtOH}

This step yields 85–90% of the final product, with purity exceeding 95% after recrystallization from 80% acetic acid.

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to couple 2-isopropylphenol with 4-hydroxybutanoic acid derivatives. This method avoids harsh alkaline conditions and enhances stereochemical control.

Reaction Protocol
A mixture of 2-isopropylphenol, ethyl 4-hydroxybutanoate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) is stirred at 0–5°C for 24 hours. The Mitsunobu reagent facilitates the formation of the ether bond via a redox mechanism:

2-Isopropylphenol+EtO2C(CH2)3OHPPh3,DEADEtO2C(CH2)3O-C6H3-2-(i-Pr)\text{2-Isopropylphenol} + \text{EtO}2\text{C(CH}2\text{)}3\text{OH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{EtO}2\text{C(CH}2\text{)}3\text{O-C}6\text{H}_3\text{-2-(i-Pr)}

Yields range from 70–80%, though the requirement for stoichiometric amounts of triphenylphosphine and DEAD increases costs.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation. For example, a tubular reactor operating at 120°C and 10 bar pressure facilitates the etherification step in 30 minutes, achieving 90% conversion.

Key Advantages

  • Reduced solvent usage (20–30% less than batch processes).

  • Enhanced heat transfer minimizes thermal degradation.

Catalytic Innovations

Recent patents describe the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the etherification step. In a biphasic system (water/toluene), reaction times decrease to 2 hours with yields comparable to traditional methods.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Cost Efficiency
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 8h70%95%High
Mitsunobu ReactionPPh₃, DEAD, THF, 0°C, 24h75%98%Low
Continuous FlowTubular reactor, 120°C, 10 bar, 0.5h90%99%Moderate

Key Observations

  • Nucleophilic substitution remains the most cost-effective for laboratory-scale synthesis.

  • Continuous flow systems excel in industrial settings due to rapid throughput and high purity.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but pose disposal challenges. Recent shifts toward green solvents (e.g., cyclopentyl methyl ether) show promise, though yields drop marginally to 60–65%.

Byproduct Mitigation

Common byproducts include dialkylated phenols (from excess α-halogenated ester) and oxidized derivatives. Chromatographic purification or selective crystallization (using hexane/ethyl acetate) addresses these issues .

Q & A

Q. What are the recommended synthetic routes for 4-[2-(Propan-2-yl)phenoxy]butanoic acid, and how can reaction conditions be optimized?

The synthesis of aryloxybutanoic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, etherification of 2-(propan-2-yl)phenol with 4-bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization may include:

  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Use of phase-transfer catalysts to improve yields in biphasic systems.
  • Post-reduction of ketone intermediates (if present) using NaBH₄ or catalytic hydrogenation .

Q. Which analytical techniques are most effective for characterizing 4-[2-(Propan-2-yl)phenoxy]butanoic acid?

A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR : To confirm the presence of the isopropyl group (δ ~1.2 ppm for CH₃) and the butanoic acid backbone (δ ~2.4 ppm for CH₂) .
  • HPLC-MS : For purity assessment and detection of trace byproducts (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .
  • FTIR : To identify carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functional groups .

Q. How should researchers assess the compound’s biological activity in vitro?

Standard protocols include:

  • Cytotoxicity assays (e.g., MTT or resazurin-based) using human cell lines (e.g., HepG2 or HEK293) at concentrations ranging from 1–100 µM .
  • Enzyme inhibition studies : Pre-incubate the compound with target enzymes (e.g., cyclooxygenase or lipoxygenase) and measure activity via spectrophotometry .
  • Dose-response curves to calculate IC₅₀ values, with triplicate replicates to ensure statistical validity .

Q. What safety protocols are essential for handling 4-[2-(Propan-2-yl)phenoxy]butanoic acid in the lab?

Key safety measures include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats) to prevent inhalation or skin contact .
  • Regular air monitoring if handling powdered forms to ensure exposure remains below OSHA limits (e.g., 1 mg/m³ for particulates) .
  • Immediate decontamination of spills with 10% sodium bicarbonate solution to neutralize acidic residues .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

  • Thermal stability : Store at –20°C in amber vials to prevent degradation; monitor via accelerated aging tests (e.g., 40°C for 30 days) .
  • pH-dependent hydrolysis : Test in buffers (pH 2–10) to identify degradation products (e.g., HPLC tracking of parent compound loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility checks : Validate findings across independent labs using standardized protocols (e.g., OECD guidelines) .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., oxidized derivatives) that may influence activity .
  • Meta-analysis : Compare data across studies while controlling for variables like cell line passage number or solvent (DMSO vs. ethanol) .

Q. What computational methods are suitable for predicting the compound’s metabolic pathways?

Combine:

  • Density Functional Theory (DFT) : To model reaction intermediates (e.g., hydroxylation at the isopropyl group) .
  • Molecular docking : Predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • QSAR models : Corrate structural descriptors (e.g., logP, polar surface area) with experimental clearance rates .

Q. How can factorial design optimize the synthesis of 4-[2-(Propan-2-yl)phenoxy]butanoic acid?

A 2³ factorial design can evaluate three factors (temperature, catalyst loading, reaction time) with minimal experimental runs:

  • Response variables : Yield and purity.
  • Analysis : ANOVA to identify significant factors; interactions between temperature and catalyst are often critical .
  • Example: Increasing temperature from 60°C to 80°C may improve yield by 15% but reduce purity by 5% due to side reactions .

Q. What strategies address low solubility in aqueous media during biological testing?

Options include:

  • Co-solvents : Use ≤1% DMSO or PEG-400 to maintain solubility without cytotoxicity .
  • Prodrug design : Synthesize ester derivatives (e.g., methyl ester) that hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes (50–100 nm) or use cyclodextrin complexes to enhance bioavailability .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in studying the compound’s environmental fate?

Labeled analogs enable precise tracking via:

  • LC-MS/MS : Quantify degradation products in soil or water samples .
  • Stable isotope probing : Identify microbial communities responsible for biodegradation in environmental matrices .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.